molecular formula C9H11NO3 B2544852 3-(3-Methoxypyridin-2-yl)propanoic acid CAS No. 139745-96-3

3-(3-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B2544852
CAS No.: 139745-96-3
M. Wt: 181.191
InChI Key: YTGHQTCQVYPJID-UHFFFAOYSA-N
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Description

3-(3-Methoxypyridin-2-yl)propanoic acid is a pyridine-substituted propanoic acid derivative characterized by a methoxy group at the 3-position of the pyridine ring and a propanoic acid side chain at the 2-position. The methoxy group on the pyridine ring likely enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical or agrochemical development.

Properties

IUPAC Name

3-(3-methoxypyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHQTCQVYPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group in 3-(3-Methoxypyridin-2-yl)propanoic acid undergoes esterification and hydrolysis, enabling its use in derivative synthesis.

Esterification
Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts forms esters. A patented method for synthesizing ethyl 3-(pyridin-2-ylamino)propanoate (a structurally related compound) achieved an 85% yield using trifluoromethanesulfonic acid as a catalyst under nitrogen protection at 120–160°C for 16–20 hours .

Hydrolysis
The reverse reaction—hydrolysis of esters to regenerate the carboxylic acid—is achieved under basic conditions. For example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate was hydrolyzed to the corresponding acid using NaOH in water/ethanol at 25°C for 10 hours, yielding 92% .

Reaction Type Conditions Yield Reference
EsterificationTrifluoromethanesulfonic acid, 120–160°C85%
Hydrolysis (basic)NaOH, H₂O/ethanol, 25°C92%

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide synthesis. Coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this process. For instance, derivatives of 3-(pyridin-2-yl)propanoic acid have been used to synthesize amides under inert atmospheres at room temperature, though yields vary depending on the amine and reaction conditions.

Coupling Agent Conditions Typical Yield Reference
DCC/EDCRT, inert atmosphere70–85%

Catalytic Coupling Reactions

The methoxypyridine ring enables participation in cross-coupling reactions. While direct data on this compound is limited, analogous compounds undergo Suzuki–Miyaura coupling. For example, 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid derivatives have been synthesized via palladium-catalyzed coupling under mild conditions, highlighting the methoxypyridine group’s compatibility with such reactions.

Reaction Catalyst Conditions Reference
Suzuki–Miyaura couplingPd(PPh₃)₄Mild, aqueous, 80–100°C

Environmental and Reaction Condition Considerations

Reaction outcomes are influenced by temperature, solvent, and pH:

  • Temperature : High temperatures (e.g., 120–160°C) accelerate esterification but may compromise selectivity .

  • pH : Neutral to slightly basic conditions optimize hydrolysis and coupling reactions .

Reduction and Functional Group Modifications

While direct reductions of this compound are unreported, related compounds undergo catalytic hydrogenation. For example, Pd/C-mediated reduction of nitro groups in pyridine derivatives has been demonstrated, suggesting potential applicability to modified forms of this compound .

Scientific Research Applications

Synthesis Overview

The synthesis of 3-(3-methoxypyridin-2-yl)propanoic acid typically involves several steps:

  • Starting Material : The synthesis usually begins with 3-methoxypyridine.
  • Functionalization : The pyridine ring is functionalized to introduce reactive groups.
  • Coupling Reaction : The functionalized pyridine is coupled with a propanoic acid derivative.
  • Purification : Techniques such as column chromatography are employed to purify the final product.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis and material science.

Biology

Research indicates that this compound may play a role in enzyme inhibition. Studies have explored its potential as a probe for biological pathways, particularly those involving neurotransmitter systems.

Medicine

The compound has been investigated for its therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : It has shown potential against various pathogens, indicating possible uses in treating infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and pharmaceuticals. Its ability to modulate chemical reactions makes it valuable in the synthesis of complex organic molecules.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on specific enzymes demonstrated significant activity against cyclooxygenase (COX) enzymes, suggesting potential applications in anti-inflammatory drug development.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus revealed that it exhibits significant growth inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity
  • Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., compounds 1–3 from ): These compounds, isolated from Streptomyces coelicolor, feature chlorine and hydroxyl groups on the phenyl ring. They exhibit selective antimicrobial activity against E. coli and S. aureus, with minimal effects on C. albicans.
  • 3-(Methylthio)propanoic Acid Esters (–7): Found in pineapple aroma profiles, these esters (e.g., methyl and ethyl esters) contribute to fruity odors due to their volatility. The thioether group enhances aroma potency, with odor thresholds as low as 7 µg·kg⁻¹ for the ethyl ester. By comparison, the carboxylic acid form of the target compound is non-volatile and more suited to non-flavor applications like drug formulation .
Structural Analogues in Drug Discovery
  • 2-[(2E)-3-(4-Methoxyphenyl)prop-2-enamido]propanoic Acid (ZINC C03887304, ): This compound, identified in a virtual screening study, shares a methoxyphenyl group linked to propanoic acid via an enamide bridge.
  • NSAID Conjugates (): Propanoic acid derivatives conjugated with anti-inflammatory agents (e.g., ibuprofen) demonstrate enhanced activity. The pyridine ring in the target compound could similarly serve as a pharmacophore for targeting inflammatory pathways, though this remains speculative without direct data .
Natural Product Derivatives
  • 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (): Isolated from Ephedra intermedia, this phenolic derivative exhibits anti-asthmatic activity by inhibiting β-hexosaminidase release. The target compound’s methoxypyridine group may lack the polyphenolic antioxidant capacity but could improve metabolic stability .

Key Data Tables

Table 1: Bioactivity Comparison of Propanoic Acid Derivatives

Compound Substituents Bioactivity/Application Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Cl, OH on phenyl Antimicrobial (E. coli, S. aureus)
3-(Methylthio)propanoic acid methyl ester SCH₃, methyl ester Pineapple aroma (OAV = 3.4 in Tainong No. 4)
2-[(2E)-3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid Methoxyphenyl, enamide CXCL12/CXCR4 interaction candidate
3-(3-Methoxypyridin-2-yl)propanoic acid (hypothetical) Methoxypyridine Potential pharmaceutical use N/A

Table 2: Physical and Chemical Properties

Compound Key Functional Groups Polarity/Solubility Volatility
This compound Pyridine, COOH, OCH₃ High (polar solvents) Low
3-(Methylthio)propanoic acid ethyl ester SCH₃, COOEt Moderate (lipophilic solvents) High
Chlorinated 3-phenylpropanoic acids Cl, OH, COOH Moderate to low Low

Biological Activity

3-(3-Methoxypyridin-2-yl)propanoic acid, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a propanoic acid moiety, suggesting various interactions with biological systems. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The methoxy group enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown efficacy against various strains of bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, indicating promising antibacterial potential .

Antioxidant Properties

Research indicates that certain pyridine derivatives possess antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for diseases associated with oxidative stress .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

Study on Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of several pyridine derivatives was tested against Pseudomonas aeruginosa. The results indicated that compounds with structural similarities to this compound exhibited inhibition zones comparable to standard antibiotics like ceftriaxone, suggesting potential therapeutic applications in treating bacterial infections .

Research on Antioxidant Activity

A study investigating the antioxidant capacity of methoxy-substituted pyridine derivatives found that these compounds significantly reduced lipid peroxidation in vitro. The antioxidant activity was measured using the DPPH radical scavenging assay, where higher concentrations of the compound correlated with increased scavenging ability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC: 40-50 µg/mL against E. coli
AntioxidantSignificant reduction in lipid peroxidation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. 1.1. What are the recommended synthetic routes for 3-(3-Methoxypyridin-2-yl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Nucleophilic Substitution : Start with a pyridine precursor (e.g., 3-methoxy-2-chloropyridine) and react with a propanoic acid derivative (e.g., acrylonitrile) under basic conditions. Use solvents like DMF or THF with K₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Post-Functionalization : After forming the pyridine-propanoic acid backbone, optimize yields by controlling stoichiometry (1:1.2 molar ratio of pyridine to acrylonitrile) and employing inert atmospheres (N₂/Ar) to minimize oxidation side reactions .
  • Purification : Use column chromatography (silica gel, 10% MeOH in CH₂Cl₂) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. 1.2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The methoxy group (3-OCH₃) typically resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). The pyridine ring protons appear as a multiplet at δ 7.0–8.5 ppm .
    • FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹, C=O: 1680–1720 cm⁻¹) and pyridine ring (C=N: ~1600 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]⁺: 210.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported reactivity of the methoxypyridine moiety under acidic vs. basic conditions?

Methodological Answer:

  • Mechanistic Studies :
    • Acidic Conditions : Protonation of the pyridine nitrogen enhances electrophilicity, facilitating substitution at the 2-position. Monitor via pH-dependent kinetics (e.g., HCl in dioxane) .
    • Basic Conditions : Deprotonation of the carboxylic acid group may sterically hinder nucleophilic attack. Compare reaction rates using NaHCO₃ vs. NaOH to assess base strength effects .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate charge distribution and transition states under varying pH conditions .

Q. 2.2. What strategies are effective for analyzing discrepancies in biological activity data across cell-based vs. enzyme inhibition assays?

Methodological Answer:

  • Assay Design :
    • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using purified proteins and fluorogenic substrates. Control for solvent interference (DMSO ≤1%) .
    • Cell-Based Assays : Account for membrane permeability by measuring intracellular concentrations via LC-MS. Use derivatives (e.g., methyl esters) to improve uptake .
  • Data Normalization : Cross-reference IC₅₀ values with positive controls (e.g., staurosporine for kinases) and validate with orthogonal methods (SPR, ITC) .

Q. 2.3. How can the compound’s role as a chiral building block be exploited in asymmetric synthesis?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) to induce asymmetry during C-C bond formation. Optimize ligand-metal ratios (1:1.5) and reaction temperature (0–25°C) .

Data Analysis and Experimental Design

Q. 3.1. What statistical methods are recommended for interpreting variability in reaction yields during scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). Analyze via ANOVA to identify significant factors (p < 0.05) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. 3.2. How should researchers address inconsistencies in solubility data across different solvent systems?

Methodological Answer:

  • Solubility Screening : Use high-throughput platforms (e.g., Crystal16) to measure solubility in 10+ solvents (e.g., DMSO, EtOH, H₂O) at 25°C and 37°C. Validate with shake-flask methods .
  • Co-Solvency Studies : Combine solvents (e.g., PEG-400/water) to enhance solubility. Model results using Hansen solubility parameters to predict optimal mixtures .

Research Applications

Q. 4.1. How can this compound be utilized in studying protein-ligand interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 μM) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. 4.2. What methodologies are suitable for investigating its metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Employ high-resolution MS (Q-TOF) and MS/MS fragmentation to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Safety and Handling

Q. 5.1. What precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

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